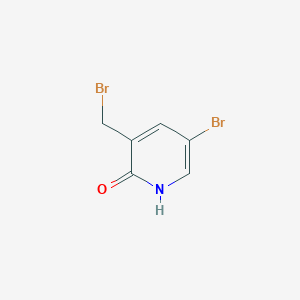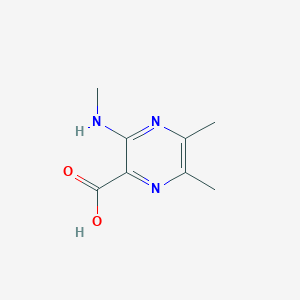
(S)-1-(pyrimidin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(pyrimidin-4-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(pyrimidin-4-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.
Reaction Conditions: Common methods include reductive amination, where a pyrimidine aldehyde or ketone reacts with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyrimidine derivatives.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity in the production of the chiral amine.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes using oxidizing agents like hydrogen peroxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(pyrimidin-4-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(pyrimidin-4-yl)ethanamine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(pyrimidin-4-yl)ethanamine: The enantiomer of (S)-1-(pyrimidin-4-yl)ethanamine, with different biological activity.
1-(pyrimidin-4-yl)propanamine: A similar compound with an additional carbon in the alkyl chain.
2-(pyrimidin-4-yl)ethanamine: A positional isomer with the amine group on a different carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
(1S)-1-pyrimidin-4-ylethanamine |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
OCZUDXKITNRVEH-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=NC=C1)N |
Kanonische SMILES |
CC(C1=NC=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

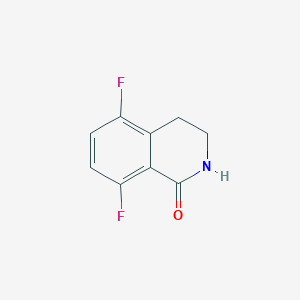
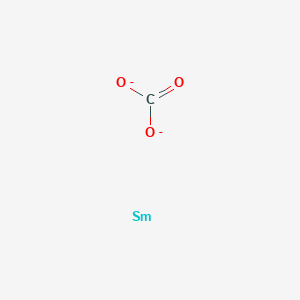
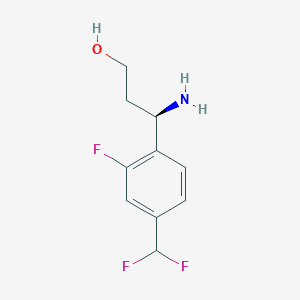
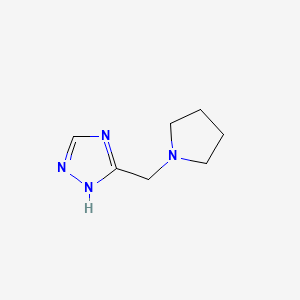
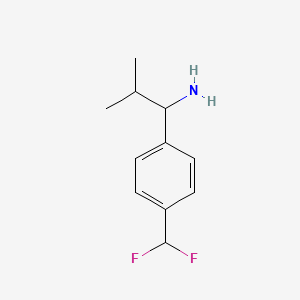
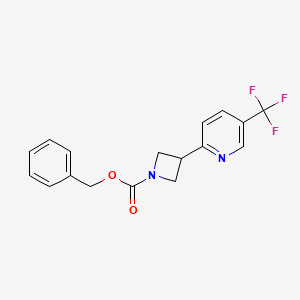
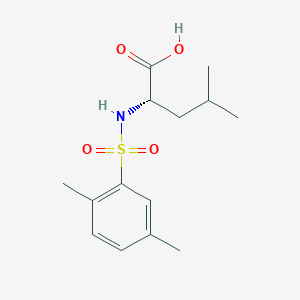
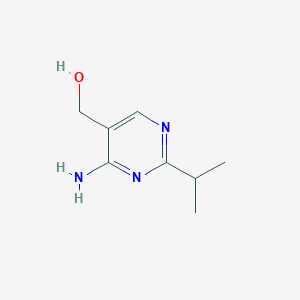
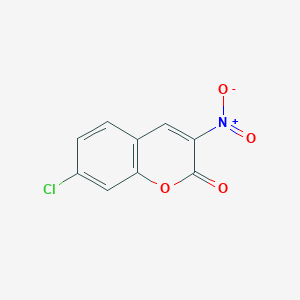
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
